molecular formula C25H34O B14241520 6,8-Diphenyltridecan-7-one CAS No. 425429-75-0

6,8-Diphenyltridecan-7-one

Cat. No.: B14241520
CAS No.: 425429-75-0
M. Wt: 350.5 g/mol
InChI Key: VFHMTKOAEDPTPC-UHFFFAOYSA-N
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Description

6,8-Diphenyltridecan-7-one is an organic compound belonging to the class of ketones It is characterized by the presence of two phenyl groups attached to the tridecan-7-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Diphenyltridecan-7-one typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the compound’s high purity, which is essential for its applications.

Chemical Reactions Analysis

Types of Reactions: 6,8-Diphenyltridecan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6,8-Diphenyltridecan-7-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-Diphenyltridecan-7-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The phenyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

    7-Tridecanone: An isomer with a similar backbone but different substitution pattern.

    2-Tridecanone: Another isomer with the ketone group at a different position.

    Dihexyl ketone: A related compound with two hexyl groups instead of phenyl groups.

Uniqueness: 6,8-Diphenyltridecan-7-one is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These structural features make it a valuable compound for specific applications that require unique reactivity and stability profiles.

Properties

CAS No.

425429-75-0

Molecular Formula

C25H34O

Molecular Weight

350.5 g/mol

IUPAC Name

6,8-diphenyltridecan-7-one

InChI

InChI=1S/C25H34O/c1-3-5-9-19-23(21-15-11-7-12-16-21)25(26)24(20-10-6-4-2)22-17-13-8-14-18-22/h7-8,11-18,23-24H,3-6,9-10,19-20H2,1-2H3

InChI Key

VFHMTKOAEDPTPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CC=C1)C(=O)C(CCCCC)C2=CC=CC=C2

Origin of Product

United States

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